4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Lipophilicity Regioisomerism Drug-likeness

This C4-(4-methoxyphenyl) regioisomer delivers a unique pharmacophore geometry unattainable with common C3-aryl aminopyrazoles, featuring a LogP of ~1.15 and an additional H-bond acceptor (HBA=3). Its free 5-amine enables versatile downstream derivatization for kinase-focused libraries. With ≥98% purity from multiple suppliers, it ensures batch-to-batch reproducibility for fragment-based screening and structure-activity relationship studies.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B7868954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC=C(C=C2)OC)N
InChIInChI=1S/C11H13N3O/c1-14-11(12)10(7-13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3
InChIKeyRHTRDHBYZRBYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: Procurement-Ready 5-Aminopyrazole Building Block with Defined Physicochemical Properties


4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1249317-93-8) is a trisubstituted 5-aminopyrazole bearing a para-methoxyphenyl group at C4 and a methyl group at N1. The compound belongs to the therapeutically relevant 5-aminopyrazole (5AP) class, which has been extensively investigated for kinase inhibition, antioxidant, and anti-proliferative activities [1][2]. Its molecular formula is C₁₁H₁₃N₃O (MW 203.24 g/mol), and it is commercially available at 98% purity from multiple suppliers . The para-methoxy substituent differentiates it from the simpler 4-phenyl analog by introducing an additional hydrogen-bond acceptor and altering lipophilicity, while the C4-aryl substitution pattern distinguishes it regioisomerically from the more commonly studied C3-aryl-5-aminopyrazoles [3].

Why Generic Substitution Fails: Quantifiable Regioisomeric and Substituent-Level Differentiation of 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine


Within the 5-aminopyrazole scaffold family, small changes in substitution position and ring decoration produce large shifts in physicochemical and biological profiles. The C4-aryl substitution pattern of this compound contrasts with the C3-aryl regioisomer—which has documented nanomolar binding to DYRK1A (IC₅₀ ~9.3–18 nM) and PIM1 kinases [1][2]—and the two regioisomers are not interchangeable in kinase-targeted chemical probes. The para-methoxy group introduces an additional H-bond acceptor (HBA = 3) versus the des-methoxy 4-phenyl analog (HBA = 2), altering both pharmacophore geometry and LogP . Furthermore, the C4-substituted isomer exhibits a LogP approximately 1.1 units lower than its C3-substituted counterpart (LogP 1.15 vs 2.26), corresponding to a ~13-fold difference in octanol–water partition coefficient that directly impacts membrane permeability predictions . These quantifiable differences mean that procurement scoped only to 'aminopyrazole' or 'methoxyphenylpyrazole' without specifying the exact regioisomer and substitution pattern carries a material risk of acquiring a compound with divergent physicochemical and biological behavior.

Quantitative Differential Evidence: 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine vs. Closest Analogs


LogP Differential: C4-Substituted Regioisomer Is ~1.1 Log Units More Hydrophilic Than the C3-Substituted Regioisomer

The C4-(4-methoxyphenyl) regioisomer (target) exhibits a measured LogP of 1.15, compared to a calculated LogP of 2.26 for the C3-(4-methoxyphenyl)-1-methyl regioisomer . This ΔLogP of –1.11 corresponds to an approximately 13-fold greater hydrophilicity for the C4-substituted isomer. The difference arises because the electron-donating 5-amino group in the C4-aryl isomer exerts a stronger resonance effect on the pyrazole ring, increasing polarity relative to the C3-aryl isomer where the amino group is conjugated differently.

Lipophilicity Regioisomerism Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count: para-Methoxy Provides One Additional HBA vs. Des-Methoxy 4-Phenyl Analog

The target compound possesses three hydrogen-bond acceptors (HBA = 3: pyrazole N2, exocyclic NH₂, and methoxy oxygen), compared to only two acceptors (HBA = 2) for the des-methoxy analog 1-methyl-4-phenyl-1H-pyrazol-5-amine (CAS 30823-52-0) . The additional methoxy oxygen serves as a geometrically distinct HBA located ~5.1 Å from the pyrazole centroid, providing an extra anchoring point for target protein interactions that is absent in the 4-phenyl analog.

Pharmacophore Hydrogen bonding Structure–activity relationship Medicinal chemistry

Fraction sp³ (Fsp3): Methoxy Substituent Increases Three-Dimensional Character Relative to the Des-Methoxy Analog

The Fsp3 value—the fraction of sp³-hybridized carbon atoms, a metric correlated with solubility, reduced promiscuity, and improved clinical developability—is 0.18 for the target compound versus 0.10 for the des-methoxy 4-phenyl analog . The single methoxy sp³ carbon (out of 11 total carbons) accounts for this ~80% relative increase in sp³ character. Both values remain below the commonly cited Fsp3 ≥ 0.42 threshold for 'lead-like' space, but the methoxy substituent moves the compound directionally toward greater three-dimensionality.

Drug-likeness Fsp3 Solubility Molecular complexity

Regioisomeric Kinase Selectivity Potential: C4-Aryl vs. C3-Aryl Presentation Alters ATP-Binding Pocket Complementarity

The C3-aryl regioisomer 3-(4-methoxyphenyl)-1H-pyrazol-5-amine has been co-crystallized with DYRK1A (PDB 7A4Z) and PIM1 (PDB 5KGK), demonstrating the 5-aminopyrazole scaffold forms a bidentate hinge-binding motif with the kinase ATP pocket [1][2]. In the C4-aryl regioisomer (target), the methoxyphenyl group is displaced by one ring position, projecting the aryl substituent along a different vector relative to the hinge-binding 5-amino group. This altered presentation is expected to modulate selectivity across the kinome; precedent from tri- and tetrasubstituted pyrazole series demonstrates that regioisomerism can switch activity between p38 MAP kinase and other cancer-relevant kinases [3]. Quantitative kinase profiling data for the target compound have not been reported in the public domain as of this writing; the differentiation argument is therefore class-level and structural-inference based.

Kinase inhibitor Regioisomerism DYRK1A PIM1 Fragment-based drug discovery

Commercial Purity Specification: 98% (Target) vs. 95%+ Typical for Unsubstituted 4-Phenyl Analog

The target compound is routinely supplied at 98% purity (Fluorochem F717820, Leyan 1377888), whereas the closest commercially available analog 1-methyl-4-phenyl-1H-pyrazol-5-amine (CAS 30823-52-0) is typically offered at 95%+ purity . The 3-percentage-point purity differential corresponds to half the non-target material burden, which is relevant for assays sensitive to trace impurities (e.g., cellular phenotypic screens, biophysical binding assays). Additionally, the target compound is available from multiple orthogonal suppliers, reducing single-source procurement risk.

Purity Procurement Quality specification Reproducibility

5-Aminopyrazole Class-Level Evidence: Scaffold Privilege for Antioxidant and Anti-Proliferative Activity Supports Procurement for Phenotypic Screening

A 2024 SAR study on 5-aminopyrazole (5AP) derivatives demonstrated that specific substitutions on the pyrazole core yield compounds with DPPH radical scavenging activity (IC₅₀ range ~1705–7150 μmol/L across the series) and anti-proliferative effects against cancer cell lines in MTT assays [1]. Although the target compound was not directly tested in this study, the SAR framework indicates that C4-aryl substitution with an electron-donating group (such as para-methoxy) can modulate both antioxidant and anti-proliferative phenotypes. The pyrazole scaffold is also a recognized ATP-mimetic hinge binder in kinase inhibitor design, and 5-aminopyrazole derivatives have been shown to inhibit CDK, DYRK1A, and PIM kinases at nanomolar potencies [2][3].

5-Aminopyrazole DPPH Anti-proliferative SAR Phenotypic screening

Procurement-Matched Application Scenarios for 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine


Kinase Selectivity Panel Screening: Probing C4-Aryl Chemotype Space Orthogonal to C3-Aryl DYRK1A/PIM1 Inhibitors

The C3-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold has established nanomolar binding to DYRK1A (IC₅₀ 9.3–18 nM) and PIM1 kinases [1]. The C4-substituted regioisomer (target) presents the methoxyphenyl group along a different geometric vector relative to the hinge-binding 5-aminopyrazole core, as evidenced by PDB structures 7A4Z and 5KGK [2]. Procurement of the target compound for kinome-wide selectivity profiling (e.g., Eurofins KinaseProfiler or Reaction Biology HotSpot panel) can reveal whether the C4-aryl presentation unlocks potency against kinases not addressed by the C3-aryl series. The measured LogP of 1.15 predicts adequate aqueous solubility for biochemical kinase assays at 10 μM concentrations .

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight (203 Da) 5-Aminopyrazole Fragment with Three H-Bond Acceptors

With MW 203 Da, three H-bond acceptors, and one H-bond donor (HBD = 1), the target compound meets fragment library criteria (MW < 300, HBD ≤ 3, HBA ≤ 3) [1]. Its Fsp3 of 0.18, while modest, is higher than the des-methoxy analog (Fsp3 0.10), providing marginally greater three-dimensional character [1][2]. The 5-amino group serves as a synthetic handle for further elaboration via amide coupling, reductive amination, or heterocycle fusion, making it a versatile fragment for structure-based lead generation .

Phenotypic Screening in Oncology and Oxidative Stress Models: Capitalizing on 5-Aminopyrazole Class-Level Anti-Proliferative Activity

The 5-aminopyrazole class has demonstrated anti-proliferative activity against cancer cell lines (MTT assay) and DPPH radical scavenging in the IC₅₀ range of ~1.7–7.1 mM [1]. While the target compound lacks direct cell-based data, its 98% purity specification minimizes confounding impurity-driven cytotoxicity [2]. For phenotypic screening libraries targeting oncology or inflammation, the compound provides a structurally distinct entry point in the 5AP SAR landscape, probing the effect of a 4-(4-methoxyphenyl) group versus the published catechol-derived 5AP series [1].

Synthetic Intermediate for 4,5-Diarylpyrazole Libraries via Regioselective C3 Functionalization

The target compound bears a free 5-amino group and an unsubstituted C3 position on the pyrazole ring, enabling regioselective derivatization at C3 (e.g., via diazotization/Suzuki coupling, Vilsmeier–Haack formylation, or Mannich reaction) while retaining the C4-(4-methoxyphenyl) substituent [1]. This makes it a strategic building block for constructing 3,4-diaryl-5-aminopyrazole libraries, a chemotype with reported VEGFR2 inhibitory activity (IC₅₀ as low as 2.5 nM for optimized analogs) [2]. The commercial availability at 98% purity from multiple vendors ensures batch-to-batch reproducibility in library synthesis .

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.